molecular formula C12H10N2O2 B1460947 2-(o-Tolyl)pyrimidine-4-carboxylic acid CAS No. 1092300-22-5

2-(o-Tolyl)pyrimidine-4-carboxylic acid

Cat. No.: B1460947
CAS No.: 1092300-22-5
M. Wt: 214.22 g/mol
InChI Key: PFYCIUZKPAQWJP-UHFFFAOYSA-N
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Description

2-(o-Tolyl)pyrimidine-4-carboxylic acid is a valuable chemical reagent belonging to the class of pyrimidine monocarboxylic acids. This compound features an ortho-substituted tolyl group on its pyrimidine ring core, a structure of high interest in medicinal chemistry and drug discovery. Pyrimidine-4-carboxamide analogues have been identified as potent and selective inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key biosynthetic enzyme for bioactive lipid mediators . The carboxylic acid functional group is a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives, such as amides and esters, via coupling reactions . This makes this compound a critical building block for constructing compound libraries in structure-activity relationship (SAR) studies . It is intended for use in pharmaceutical research, chemical biology, and as an advanced intermediate in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methylphenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-4-2-3-5-9(8)11-13-7-6-10(14-11)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYCIUZKPAQWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(o-Tolyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}

This structure features a pyrimidine ring substituted with an o-tolyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells have shown that various derivatives can significantly reduce cell viability. For instance, compounds with carboxylic acid functionalities have been reported to exert cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA54966
5-Oxopyrrolidine derivativeA54950
Standard (Cisplatin)A54910

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds related to this structure have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.

Table 2: Antimicrobial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
5-Nitrothienyl derivativeStaphylococcus aureus16 µg/mL

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been suggested that similar compounds interact with cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
  • Receptor Binding: The ability of this compound to bind specific receptors can trigger downstream signaling pathways that lead to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:

  • Anticancer Study: A study involving the administration of a pyrimidine derivative showed a significant reduction in tumor size in animal models, indicating its potential as a therapeutic agent against lung cancer .
  • Antimicrobial Evaluation: Another investigation assessed the efficacy of various derivatives against resistant strains, finding that certain modifications to the pyrimidine structure enhanced antimicrobial activity significantly .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 2-(o-Tolyl)pyrimidine-4-carboxylic acid. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a series of pyrimidine-4-carboxamide derivatives were optimized to enhance their potency against specific cancer types, demonstrating that structural modifications can lead to significant increases in activity against cancer cell lines such as MDA-MB-231 (breast cancer) and others .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of N-acylethanolamines—lipid signaling molecules implicated in several physiological processes . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can enhance inhibitory potency, making it a candidate for further development as a therapeutic agent.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions and cyclization processes. These synthetic routes allow for the introduction of different functional groups that can modify the compound's biological activity and solubility characteristics. The compound serves as a versatile building block in the synthesis of more complex pyrimidine derivatives, which can be tailored for specific applications in drug design .

Use in Formulations

In addition to its standalone applications, this compound can be incorporated into formulations for topical applications, particularly in dermatological products due to its potential skin-beneficial properties. Research indicates that compounds with similar structures have been utilized in cosmetic formulations, enhancing skin hydration and providing anti-inflammatory effects .

Biological Evaluation

A comprehensive study evaluated the biological activities of various pyrimidine derivatives, including this compound. The findings revealed that derivatives with specific substituents exhibited enhanced activity against tumor cells compared to standard treatments. This highlights the importance of structural optimization in developing effective anticancer agents .

Pharmacological Insights

Pharmacokinetic studies have shown that modifications to this compound can improve its bioavailability and therapeutic index. For example, certain derivatives demonstrated increased stability and lower toxicity profiles in preclinical models, suggesting a favorable safety margin for further clinical exploration .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

Pyrimidine-4-carboxylic acid derivatives vary significantly in reactivity, solubility, and biological activity based on substituent type and position. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Pyrimidine-4-carboxylic acid None (parent compound) C₅H₄N₂O₂ 124.1 Synthetic intermediate; crystalline solid
2-(Methylthio)pyrimidine-4-carboxylic acid Methylthio (Position 2) C₆H₆N₂O₂S 170.19 Precursor for covalent inhibitors; synthesized via nucleophilic substitution
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid Pyridyl (Position 2) C₁₀H₇N₃O₂ 201.18 Bidentate ligand in Ru(II) complexes; cytotoxic activity comparable to cisplatin
2-(Propoxymethyl)pyrimidine-4-carboxylic acid Propoxymethyl (Position 2) C₉H₁₂N₂O₃ 196.21 Discontinued research compound; limited solubility
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio (Position 2), Amino (Position 5) C₆H₇N₃O₂S 185.21 High structural similarity (85%) to methylthio analogs; unconfirmed bioactivity

Substituent Impact:

  • Electron-Withdrawing Groups (e.g., COOH): Enhance acidity and reactivity in nucleophilic reactions. The carboxylic acid group in 2-(o-Tolyl)pyrimidine-4-carboxylic acid facilitates amide bond formation, critical for antimicrobial agent synthesis .
  • This contrasts with smaller substituents like methylthio, which improve solubility but may lower thermal stability .
  • Heterocyclic Substituents (e.g., Pyridyl): Enable coordination with transition metals (e.g., Ru(II)), as seen in anticancer complexes .

Chemical Reactivity and Acidity

The acidity of pyrimidinecarboxylic acids is influenced by substituent positioning. For example:

  • 4-Pyrimidinecarboxylic acid has a pKa of ~1.5 due to the electron-withdrawing effect of the carboxylic group .
  • 6-Hydroxy-4-pyrimidinecarboxylic acid exhibits reduced acidity (pKa ~2.8) due to intramolecular hydrogen bonding and tautomeric stabilization (e.g., keto-enol tautomerism) .
  • This compound is expected to have slightly higher acidity than the parent compound due to the electron-donating methyl group on the aryl ring, though experimental data are lacking.

Preparation Methods

Step 1: Coupling of Acetal with β-Ketoester

  • Starting with an acetal of general formula (II), where the acetal moiety is derived from an alkyl group and cyclic acetal structure.
  • The acetal is coupled with a β-ketoester or its salt (III) containing the o-tolyl substituent at the appropriate position.
  • The coupling is conducted first under acidic conditions to activate the acetal, followed by nucleophilic conditions to complete the reaction.
  • This step forms a key intermediate with a ketoester functionality.

Step 2: Acetylation

  • The intermediate from Step 1 is acetylated using an acetyl halide or acetic anhydride in the presence of a Lewis acid catalyst.
  • This introduces an acetyl group, preparing the molecule for subsequent transformations.

Step 3: Reaction with Dialkyl Acetal of N,N-Dimethylformamide

  • The acetylated intermediate is reacted with a dialkyl acetal of N,N-dimethylformamide.
  • This reaction forms an enaminone intermediate (VI), which is crucial for ring closure.

Step 4: Cyclization with Guanidine

  • The enaminone intermediate is treated with guanidine or its salt.
  • This cyclization step forms the pyrimidine ring, yielding a 5-(2-aminopyrimidin-4-yl)-2-aryl intermediate.

Step 5: Hydrolysis of Ester to Carboxylic Acid

  • The ester group in the cyclized intermediate is hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid at the 4-position of the pyrimidine ring.

Step 6: Optional Amidation or Salt Formation

  • The carboxylic acid can be condensed with ammonia or an appropriate amine to form carboxamide derivatives if desired.
  • Alternatively, the acid may be converted into pharmaceutically acceptable salts for improved properties.

Summary Table of Key Synthetic Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Acetal coupling with β-ketoester Acidic then nucleophilic conditions Ketoester intermediate
2 Acetylation Acetyl halide or acetic anhydride, Lewis acid Acetylated intermediate
3 Reaction with dialkyl acetal Dialkyl acetal of N,N-dimethylformamide Enaminone intermediate
4 Cyclization Guanidine or salt Pyrimidine ring intermediate
5 Ester hydrolysis Acidic or basic hydrolysis This compound
6 Optional amidation/salt formation Ammonia or amine condensation Carboxamide or salt derivatives

Research Findings and Yields

  • The described process allows for high yields and purity of the target compound.
  • The multi-step synthesis is efficient, with each step optimized for maximum conversion.
  • The coupling and cyclization steps are critical for obtaining the desired substitution pattern and ring formation.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive intermediates.
  • The process is scalable and suitable for producing intermediates for pharmaceutical applications.

Alternative Synthetic Approaches

While the above method is the most documented, alternative approaches include:

  • Direct cyclization of o-aminopyrimidine derivatives with carboxylation at the 4-position.
  • Use of formamide-based cyclizations for related pyrimidine systems, as seen in the synthesis of thienopyrimidines, which may be adapted for the o-tolyl pyrimidine system.
  • Decarboxylative halogenation and subsequent functional group transformations to introduce the carboxylic acid moiety, though less common for this specific compound.

Q & A

Q. What are the recommended synthetic methodologies for preparing pyrimidine-4-carboxylic acid derivatives, such as 2-(o-Tolyl)pyrimidine-4-carboxylic acid?

The synthesis of pyrimidine-4-carboxylic acid derivatives typically involves peptide coupling procedures. For example, amide derivatives can be synthesized by reacting thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines or aminopyrimidines under coupling conditions using reagents like HATU or DCC. This method ensures efficient acylation while preserving the pharmacophore fragments critical for biological activity .

Q. How should researchers address solubility and storage challenges for pyrimidine-4-carboxylic acid derivatives?

Pyrimidine-4-carboxylic acid derivatives are often soluble in organic solvents such as DMSO (up to 20 mg/mL) or ethanol (0.25 mg/mL). For aqueous solutions, direct dissolution in PBS (pH 7.2) at ~1 mg/mL is possible, but solutions should be used within 24 hours to avoid degradation. Storage at -20°C in crystalline form ensures stability for ≥4 years .

Q. What in vitro assays are suitable for preliminary antimicrobial activity screening of these compounds?

Standardized antimicrobial assays include broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Clinical isolates should also be tested to assess spectrum breadth. MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions in nutrient agar .

Advanced Research Questions

Q. How can computational docking studies optimize the design of pyrimidine-4-carboxylic acid derivatives for TrmD inhibition?

Virtual libraries of derivatives can be docked against TrmD (a bacterial methyltransferase) using software like AutoDock Vina. Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., Asp169), and hydrophobic interactions. Compounds with predicted ΔG ≤ -8 kcal/mol and alignment to known inhibitors should be prioritized for synthesis .

Q. What strategies resolve discrepancies between in silico predictions and in vitro antimicrobial activity?

If in silico models overestimate activity, re-evaluate ligand protonation states, solvation effects, or protein flexibility in docking. Experimental validation via SAR (Structure-Activity Relationship) analysis can identify substituents (e.g., methyl groups on the o-Tolyl ring) that enhance membrane permeability or reduce efflux pump recognition .

Q. How do researchers evaluate the cytotoxic potential of pyrimidine-4-carboxylic acid derivatives against cancer cell lines?

Cytotoxicity is assessed using MTT or SRB assays on panels of cancer lines (e.g., HeLa, MCF-7). For example, ruthenium complexes incorporating pyrimidine-4-carboxylic acid ligands have shown IC₅₀ values comparable to cisplatin (3–15 µM). Mechanistic studies (e.g., apoptosis assays, ROS detection) further elucidate modes of action .

Q. What analytical techniques confirm the structural integrity of synthesized derivatives?

LC-MS (Liquid Chromatography-Mass Spectrometry) with ≥98% purity thresholds is standard. High-resolution NMR (¹H/¹³C) verifies regiochemistry, while X-ray crystallography resolves ambiguous stereochemistry. FT-IR can confirm functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .

Data Analysis and Optimization

Q. How are MIC data interpreted when clinical strains exhibit resistance to pyrimidine-4-carboxylic acid derivatives?

Resistance mechanisms (e.g., efflux pumps, target mutations) are investigated via genomic sequencing of resistant strains. Synergy studies with adjuvants (e.g., efflux inhibitors like PAβN) can restore activity. For P. aeruginosa, combining derivatives with β-lactams may enhance efficacy due to cell-wall disruption .

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

Nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) calculates IC₅₀ values. ANOVA with post-hoc Tukey tests compares efficacy across cell lines. Cluster analysis identifies derivatives with broad-spectrum vs. lineage-specific activity .

Safety and Compliance

Q. What safety protocols are critical when handling pyrimidine-4-carboxylic acid derivatives?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly post-handling. Hazardous decomposition products (e.g., NOx, SOx) may form during synthesis. Emergency procedures (e.g., eye flushing with water for 15 minutes) must be documented per SDS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(o-Tolyl)pyrimidine-4-carboxylic acid
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2-(o-Tolyl)pyrimidine-4-carboxylic acid

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